2-piperidin-1-ylbutan-1-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers optimizing CNS pharmacophores require building blocks with precisely balanced physicochemical properties. 2-Piperidin-1-ylbutan-1-amine (XLogP3=1.1, TPSA 29.3 Ų) fills a critical gap between overly polar and excessively flexible analogs. • Occupies distinct property space with 3 rotatable bonds-reducing conformational entropy upon target binding. • Patent-documented β-ethyl piperidine motif enables novel meglitinide analog synthesis for IP diversification. • ≥95% purity with CoA ensures reproducibility in parallel synthesis arrays.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 857243-06-2
Cat. No. B1368028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperidin-1-ylbutan-1-amine
CAS857243-06-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCC(CN)N1CCCCC1
InChIInChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
InChIKeyGAESVMYMWLXWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-1-ylbutan-1-amine Overview & Procurement


2-Piperidin-1-ylbutan-1-amine (CAS 857243-06-2), also known as 2-(1-piperidinyl)-1-butanamine, is a secondary aliphatic amine featuring a piperidine ring linked to a butan-1-amine chain [1]. With a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1]. It is available from major suppliers in research-grade purity (typically ≥95%) and is employed in the construction of more complex pharmacophores, particularly those requiring a conformationally flexible basic amine motif .

Role

Secondary aliphatic amine building block for pharmacophore construction

Motif

Beta-ethyl branched chain with piperidine ring for SAR exploration

Property

Moderate lipophilicity and constrained amine conformation reported

2-Piperidin-1-ylbutan-1-amine Substitution Risks


Within the class of piperidinyl alkylamines, seemingly minor structural variations—such as the length of the alkyl linker or the position of the amine group—profoundly alter physicochemical properties like lipophilicity and molecular flexibility [1]. Generic substitution without empirical validation carries significant risk in medicinal chemistry campaigns, where these parameters directly influence permeability, solubility, target binding, and metabolic stability [2]. The quantitative evidence below demonstrates how 2-piperidin-1-ylbutan-1-amine occupies a distinct property space relative to its closest analogs, underscoring its non-fungibility in structure-activity relationships.

Target Compound
Structure
2-piperidin-1-ylbutan-1-amine (branched butyl chain)
Lipophilicity context
Reported higher lipophilicity vs. simpler analogs
Flexibility
Fewer rotatable bonds may influence binding entropy
Analog Substitutes May Shift Properties
4-(Piperidin-1-yl)butan-1-amine
Linear chain alters conformational profile and lipophilicity
1-(2-Aminoethyl)piperidine
Shorter chain reduces lipophilicity and molecular flexibility
Custom synthesis analogs
Limited analytical characterization may compromise reproducibility

2-Piperidin-1-ylbutan-1-amine vs. Closest Analogs


Lipophilicity Comparison vs. Positional Isomers

2-Piperidin-1-ylbutan-1-amine exhibits a computed XLogP3 value of 1.1, indicating higher lipophilicity compared to the regioisomer 4-(piperidin-1-yl)butan-1-amine (XLogP3 = 0.9) and the shorter-chain analog 1-(2-aminoethyl)piperidine (XLogP3 = 0.4) [1]. This difference of 0.2 to 0.7 log units translates to a 1.6-fold to 5-fold higher predicted partition coefficient, which can significantly impact membrane permeability and tissue distribution profiles in early-stage drug discovery [1].

Lipophilicity Comparison
Cross-study comparable
XLogP3 1.1
Comparator 1: 0.9
Comparator 2: 0.4
Supports permeability differentiation in early-stage drug discovery
Computed by XLogP3 algorithm; experimental validation advised
Medicinal Chemistry Physicochemical Properties Lipophilicity

Conformational Flexibility Advantage

The target compound possesses 3 rotatable bonds, whereas the positional isomer 4-(piperidin-1-yl)butan-1-amine has 4 rotatable bonds [1]. This reduction in freely rotating bonds suggests a lower conformational entropy penalty upon binding to a biological target, a principle supported by thermodynamic considerations in drug-receptor interactions [2].

Conformational Flexibility
Cross-study comparable
3 rotatable bonds
(vs. 4 in 4-isomer)
Fewer rotatable bonds may lower binding entropy penalty
Computed value; entropic contribution class-level inference
Drug Design Conformational Analysis Molecular Flexibility

β-Ethyl Motif in CNS Drug Space

The β-ethyl substitution on the ethanamine linker (forming a butan-1-amine chain) is a recognized structural feature in many centrally acting agents, including certain repaglinide synthesis intermediates and analogs of piperidine-based CNS drugs [1]. Unlike the simpler ethylamine analogs, this specific branched-chain motif offers a balance of steric bulk and flexibility that is often exploited to modulate off-target effects and metabolic stability [1].

CNS Drug Space Motif
Class-level inference
β-ethyl substituted ethanamine pharmacophoric alignment
Aligns with precedented CNS pharmacophore space; requires project-specific validation
Based on patent and medicinal chemistry literature survey
CNS Drug Discovery Structure-Activity Relationship Privileged Scaffolds

Procurement Specification & Analytical Data

2-Piperidin-1-ylbutan-1-amine is offered with a minimum purity specification of 95% from major suppliers such as Aladdin Scientific, with some vendors providing Certificates of Analysis (CoA) including HPLC, NMR, and MS spectra upon request . This level of documentation and purity control surpasses that of many lesser-characterized analogs, which are often available only as custom synthesis items with limited analytical data .

Procurement Specification
Data to verify
≥95% purity; CoA with HPLC/NMR available from select vendors
Standardized supply supports reproducible synthesis workflows
Vendor listing data; verify current CoA documentation
Chemical Procurement Quality Control Analytical Chemistry

2-Piperidin-1-ylbutan-1-amine R&D Applications


Lipophilic Amine Warheads for CNS Optimization

Given its XLogP3 of 1.1, 2-piperidin-1-ylbutan-1-amine is an ideal candidate for CNS programs seeking to balance blood-brain barrier permeability with aqueous solubility [1]. It serves as a direct replacement for more polar (e.g., 1-(2-aminoethyl)piperidine) or more flexible (e.g., 4-(piperidin-1-yl)butan-1-amine) building blocks when moderate lipophilicity and reduced conformational entropy are desired to enhance target engagement [1].

Scaffold Hopping in Antidiabetics

As documented in patent literature, β-ethyl piperidine motifs are integral to the synthesis of repaglinide and related meglitinide analogs [2]. 2-Piperidin-1-ylbutan-1-amine provides a direct entry point for generating novel analogues with potentially improved off-target profiles, offering a strategic tool for medicinal chemists seeking to navigate crowded intellectual property landscapes [2].

High-Throughput Chemistry Building Block

With confirmed commercial availability at ≥95% purity and the option for detailed CoA documentation, this compound is suitable for inclusion in parallel synthesis arrays where reproducibility is paramount . Its distinct physicochemical signature (e.g., 3 rotatable bonds, TPSA 29.3 Ų) ensures it contributes unique property diversity to screening collections [1].

Application
Selection Property
Validation Focus
CNS-oriented amine optimization
Moderate lipophilicity and constrained amine motif
Permeability assay validation in CNS cell models
Meglitinide analog design
β-ethyl piperidine scaffold
Target engagement and selectivity profiling
High-throughput synthesis arrays
Defined purity and CoA documentation
Reproducibility in parallel synthesis and library screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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